molecular formula C8H6BrF2NO3 B15202921 5-Bromo-2-(2,2-difluoroethoxy)nitrobenzene

5-Bromo-2-(2,2-difluoroethoxy)nitrobenzene

Katalognummer: B15202921
Molekulargewicht: 282.04 g/mol
InChI-Schlüssel: DQAMFIHKUMIPHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-(2,2-difluoroethoxy)nitrobenzene is an organic compound with the molecular formula C8H6BrF2NO3 and a molecular weight of 282.04 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a difluoroethoxy group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 5-Bromo-2-(2,2-difluoroethoxy)nitrobenzene typically involves the following steps:

    Bromination: The addition of a bromine atom to the benzene ring.

    Etherification: The attachment of the difluoroethoxy group to the benzene ring.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs .

Analyse Chemischer Reaktionen

5-Bromo-2-(2,2-difluoroethoxy)nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form different products depending on the oxidizing agent used.

Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions to achieve the desired transformations .

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-(2,2-difluoroethoxy)nitrobenzene is utilized in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(2,2-difluoroethoxy)nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the bromine and difluoroethoxy groups can influence the compound’s reactivity and binding affinity. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

5-Bromo-2-(2,2-difluoroethoxy)nitrobenzene can be compared with other similar compounds, such as:

    5-Bromo-2-nitroanisole: Similar structure but with a methoxy group instead of a difluoroethoxy group.

    2-Bromo-4-nitroanisole: Similar structure but with different positions of the bromine and nitro groups.

    5-Bromo-2-(2,2-difluoroethoxy)aniline: Similar structure but with an amino group instead of a nitro group.

Eigenschaften

Molekularformel

C8H6BrF2NO3

Molekulargewicht

282.04 g/mol

IUPAC-Name

4-bromo-1-(2,2-difluoroethoxy)-2-nitrobenzene

InChI

InChI=1S/C8H6BrF2NO3/c9-5-1-2-7(15-4-8(10)11)6(3-5)12(13)14/h1-3,8H,4H2

InChI-Schlüssel

DQAMFIHKUMIPHV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])OCC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.